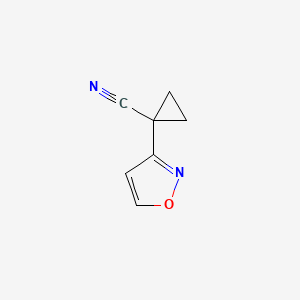
1-(1,2-oxazol-3-yl)cyclopropane-1-carbonitrile
概要
説明
1-(1,2-oxazol-3-yl)cyclopropane-1-carbonitrile is a compound that features a cyclopropane ring attached to an isoxazole moiety, with a nitrile group attached to the cyclopropane ring. Isoxazole is a five-membered heterocyclic compound containing one oxygen and one nitrogen atom. Compounds containing isoxazole rings are known for their diverse biological activities and are often used in medicinal chemistry .
準備方法
The synthesis of 1-(1,2-oxazol-3-yl)cyclopropane-1-carbonitrile typically involves the following steps:
Cycloaddition Reaction: The most common method for synthesizing isoxazole derivatives is the (3 + 2) cycloaddition reaction.
Metal-Free Synthetic Routes: Recent advancements have focused on developing eco-friendly, metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation.
化学反応の分析
1-(1,2-oxazol-3-yl)cyclopropane-1-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the nitrile group or the isoxazole ring.
Substitution: The compound can participate in substitution reactions, where functional groups on the isoxazole ring or the cyclopropane ring are replaced with other groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions .
科学的研究の応用
1-(1,2-oxazol-3-yl)cyclopropane-1-carbonitrile has several scientific research applications:
Medicinal Chemistry: Isoxazole derivatives are known for their potential as analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant agents.
Biological Studies: The compound can be used in studies to understand the biological activities of isoxazole derivatives and their interactions with biological targets.
Industrial Applications: Isoxazole derivatives are used in the development of new drugs and agrochemicals.
作用機序
The mechanism of action of 1-(1,2-oxazol-3-yl)cyclopropane-1-carbonitrile involves its interaction with specific molecular targets and pathways. The isoxazole ring can interact with various enzymes and receptors, leading to its diverse biological activities. The nitrile group can also participate in interactions with biological molecules, contributing to the compound’s overall effects .
類似化合物との比較
1-(1,2-oxazol-3-yl)cyclopropane-1-carbonitrile can be compared with other isoxazole derivatives, such as:
Sulfamethoxazole: An antibiotic with an isoxazole ring.
Muscimol: A GABA receptor agonist with an isoxazole ring.
Ibotenic Acid: A neurotoxin with an isoxazole ring.
The uniqueness of this compound lies in its specific structure, which combines the isoxazole ring with a cyclopropane ring and a nitrile group, potentially leading to unique biological activities and applications .
特性
分子式 |
C7H6N2O |
|---|---|
分子量 |
134.14 g/mol |
IUPAC名 |
1-(1,2-oxazol-3-yl)cyclopropane-1-carbonitrile |
InChI |
InChI=1S/C7H6N2O/c8-5-7(2-3-7)6-1-4-10-9-6/h1,4H,2-3H2 |
InChIキー |
VRNQUDGHHKWMPH-UHFFFAOYSA-N |
正規SMILES |
C1CC1(C#N)C2=NOC=C2 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













